Antifungal agent 91
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 91 is a synthetic compound known for its potent antifungal properties. It is widely used in the treatment of various fungal infections, particularly those caused by Candida and Aspergillus species. This compound has gained attention due to its efficacy and relatively low toxicity compared to other antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 91 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antifungal activity. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 91 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antifungal properties.
Scientific Research Applications
Antifungal Agent 91 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell biology and the identification of molecular targets for antifungal therapy.
Medicine: Utilized in the development of new antifungal drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Applied in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
Mechanism of Action
Antifungal Agent 91 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This binding interferes with the synthesis of ergosterol, thereby inhibiting the growth and proliferation of fungal cells. The molecular pathways involved include the inhibition of enzymes responsible for ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Comparison with Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against certain resistant strains.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.
Uniqueness: Antifungal Agent 91 is unique due to its broad-spectrum activity and lower toxicity profile compared to other antifungal agents. It also exhibits a higher binding affinity for ergosterol, making it more effective in disrupting the fungal cell membrane.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1 |
InChI Key |
RNTGIBHCOMGKHU-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.